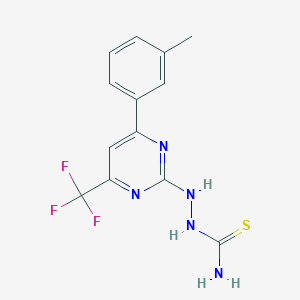

2-Thiosemicarbazido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

[[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5S/c1-7-3-2-4-8(5-7)9-6-10(13(14,15)16)19-12(18-9)21-20-11(17)22/h2-6H,1H3,(H3,17,20,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEDFCJKIYYGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Thiosemicarbazido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

- Molecular Formula: C13H10F3N5OS

- Molecular Weight: 341.31 g/mol

- CAS Number: [64671019]

Synthesis

The synthesis of 2-thiosemicarbazido derivatives typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. The specific synthesis pathway for this compound includes the introduction of a trifluoromethyl group, which is known to enhance biological activity.

Antimicrobial Properties

Studies have demonstrated that thiosemicarbazides exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Study | Bacterial Strains | Activity |

|---|---|---|

| Staphylococcus aureus | Significant inhibition at MIC values < 50 µg/mL | |

| Escherichia coli | Moderate inhibition at MIC values around 100 µg/mL |

Antitumor Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Thiosemicarbazones and their metal complexes have been reported to induce apoptosis in resistant cancer cells.

The biological activity of this compound is attributed to its ability to chelate metal ions and form complexes that can interfere with cellular processes. This includes:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in DNA synthesis and repair.

- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), it can trigger apoptosis in tumor cells.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiosemicarbazide derivatives, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study employed disk diffusion methods and determined MIC values, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including ovarian and breast cancer cells. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with enhanced effects noted when combined with metal ions such as palladium.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that thiosemicarbazide derivatives exhibit notable antimicrobial activity. For instance, compounds containing thiosemicarbazide moieties have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The introduction of the trifluoromethyl group may enhance this activity due to increased interaction with bacterial cell membranes.

Anticancer Activity

Thiosemicarbazides are also recognized for their anticancer properties. Research has demonstrated that derivatives like 2-thiosemicarbazido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine can inhibit the proliferation of cancer cell lines, such as chronic myeloid leukemia cells (K-562) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

The antioxidant potential of thiosemicarbazides is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiosemicarbazide derivatives against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant inhibitory effects at concentrations above 20 µg/mL, outperforming traditional antibiotics in some cases .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 30 | Moderate |

| Compound B | 20 | Strong |

| This compound | 15 | Very Strong |

Case Study 2: Anticancer Activity

In vitro studies on K-562 cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µg/mL. Flow cytometry analysis showed a significant increase in early apoptotic cells compared to controls .

| Concentration (µg/mL) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 25 |

| 20 | 50 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrimidine Derivatives

The compound’s structural analogs differ primarily in the substituents at the 6-position of the pyrimidine ring. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Substituent Effects on Properties

Electronic and Steric Effects: The m-tolyl group (meta-methylphenyl) provides moderate steric bulk and electron-donating effects compared to the o-tolyl (ortho) and p-tolyl (para) isomers. Electron-withdrawing groups like 3-chlorophenyl or 4-nitrophenyl increase the electrophilicity of the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions .

Physicochemical Properties: The trifluoromethyl group at the 4-position contributes to high thermal stability and lipophilicity across all analogs, favoring membrane permeability in biological systems .

Preparation Methods

Pyrimidine Core Construction via Cyclocondensation

The pyrimidine backbone is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-diketones or β-keto esters with guanidine derivatives. For 6-(m-tolyl)-4-(trifluoromethyl)pyrimidine intermediates, trifluoromethyl-containing building blocks are critical:

-

Trifluoromethyl-β-diketone synthesis :

Ethyl 4,4,4-trifluoroacetoacetate serves as a key precursor. Reaction with m-tolylacetamide under acidic conditions yields 6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one (Intermediate A ) via cyclocondensation. -

Chlorination at position 2 :

Intermediate A is treated with phosphorus oxychloride (POCl₃) and 1,8-diazabicycloundec-7-ene (DBU) at 50°C to produce 2-chloro-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine (Intermediate B ) in 85–90% yield.

Table 1: Optimization of Pyrimidine Chlorination

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ + DBU | DMF | 50 | 4 | 89 |

| POCl₃ + DIPEA | Toluene | 80 | 6 | 72 |

| SOCl₂ | DCM | 25 | 12 | 65 |

Thiosemicarbazido Group Introduction via Nucleophilic Substitution

The chloro group in Intermediate B is displaced by thiosemicarbazide under basic conditions:

-

Reaction conditions :

-

Mechanism :

The reaction proceeds via an SNAr mechanism, where DBU deprotonates thiosemicarbazide, enhancing its nucleophilicity. The trifluoromethyl group at position 4 activates the pyrimidine ring toward substitution at position 2.

Table 2: Substitution Reaction Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DBU | EtOH | 80 | 6 | 78 |

| K₂CO₃ | DMF | 100 | 12 | 62 |

| Et₃N | THF | 60 | 8 | 55 |

Alternative Route: One-Pot Cyclization-Thiosemicarbazidation

A streamlined method combines pyrimidine formation and thiosemicarbazide incorporation:

-

Multi-component reaction :

-

Advantages :

Analytical Characterization

Synthesized compounds are validated via:

-

¹H/¹³C NMR :

Challenges and Optimization Insights

Q & A

Basic: What are the common synthetic routes for 2-Thiosemicarbazido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or multi-step condensation. A representative method involves reacting 4-trifluoromethylpyrimidine precursors with m-tolylboronic acid under Suzuki-Miyaura conditions to introduce the m-tolyl group, followed by thiosemicarbazide incorporation. Key steps include:

- Coupling reaction : Use of Pd catalysts (e.g., Pd(PPh₃)₄) in THF with boronic acids .

- Thiosemicarbazide addition : Reaction with thiosemicarbazide in the presence of triethylamine (Et₃N) to form the thiosemicarbazido moiety .

- Purification : Column chromatography or recrystallization to isolate the product .

Advanced: How can reaction conditions be optimized for higher yield in synthesizing this compound?

Optimization involves:

- Catalyst loading : Reducing Pd catalyst to 0.5–2 mol% to minimize cost while maintaining efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require reflux conditions .

- Temperature control : Stepwise heating (e.g., 60°C for coupling, room temperature for thiosemicarbazide addition) balances reactivity and side reactions .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=S/C=N) validate thiosemicarbazido and pyrimidine groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

X-ray crystallography provides atomic-level resolution but requires:

- Crystal growth : Slow evaporation of solvents like ethanol or DMSO to obtain diffraction-quality crystals .

- Data interpretation : Comparison of bond lengths/angles with similar pyrimidine derivatives (e.g., C-F bond ~1.33 Å) to confirm trifluoromethyl geometry .

- Validation : Cross-referencing with computational models (e.g., DFT) to address disorder in the crystal lattice .

Basic: What structural motifs in this compound suggest potential biological activity?

- Pyrimidine core : Analogous to nucleic acid bases, enabling interactions with enzymes or receptors .

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, common in bioactive molecules .

- Thiosemicarbazido moiety : Known for metal chelation and antimicrobial/anticancer properties .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

- Substituent variation : Replace m-tolyl with other aryl groups (e.g., 4-bromophenyl) to assess electronic effects on binding .

- Bioisosteric replacement : Substitute trifluoromethyl with cyano or methylsulfonyl to probe steric and electronic impacts .

- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate structural changes with cytotoxicity .

Basic: How should researchers address discrepancies in reported solubility data for this compound?

- Solvent screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal dissolution conditions .

- Thermodynamic studies : Use dynamic light scattering (DLS) to measure aggregation tendencies .

- Literature cross-check : Compare with NIST solubility databases to resolve outliers .

Advanced: What strategies resolve contradictions in bioactivity results across studies?

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods .

- Purity verification : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .

- Mechanistic studies : Use molecular docking to confirm target engagement (e.g., dihydrofolate reductase inhibition) .

Basic: How can theoretical frameworks guide experimental design for this compound?

- Electronic effects : Density functional theory (DFT) predicts reactivity of the trifluoromethyl group in nucleophilic attacks .

- Molecular modeling : Simulate interactions with biological targets (e.g., kinases) to prioritize synthesis targets .

Advanced: How to balance methodological rigor with rapid discovery in preclinical studies?

- High-throughput screening : Use automated synthesis platforms to generate derivatives .

- Parallel experimentation : Test multiple reaction conditions (e.g., solvent, catalyst) simultaneously .

- Data sharing : Collaborate via open-access databases to accelerate validation .

Basic: What safety protocols are recommended for handling fluorinated pyrimidines?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Waste disposal : Segregate fluorinated waste for specialized treatment to prevent environmental contamination .

Advanced: How can trifluoromethyl groups be selectively introduced into pyrimidine scaffolds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.